N-[2-(4-Pyridinyl)ethyl]propanamide
Description
N-[2-(4-Pyridinyl)ethyl]propanamide is an amide derivative characterized by a propanamide backbone linked to a 4-pyridinyl ethyl group. This compound shares functional groups with several pharmacologically active molecules, including analgesics and anti-inflammatory agents, making it a candidate for further investigation in drug discovery .
Properties
CAS No. |
103392-83-2 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-10(13)12-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
InChI Key |
LRLYPYHQWFJKCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC=NC=C1 |
Canonical SMILES |
CCC(=O)NCCC1=CC=NC=C1 |
Synonyms |
Propionamide, N-[2-(4-pyridyl)ethyl]- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The table below compares N-[2-(4-Pyridinyl)ethyl]propanamide with key analogs based on molecular formula, molecular weight, and critical physicochemical parameters:
*Estimated values based on structural analogs.
Key Observations:
Substitution Effects on Polarity :
- The 4-pyridinyl group in this compound confers moderate polarity (estimated LogP ~1.5), similar to 2,2-Dimethyl-N-(4-pyridinyl)propanamide (LogP 1.8). The α-methyl groups in the latter increase hydrophobicity slightly .
- The hydroxyl group in N-[2-(4-hydroxyphenyl)ethyl]propanamide enhances polarity (LogP 2.30 vs. ~1.5 for the pyridinyl analog), suggesting improved aqueous solubility .
Impact of Heterocyclic Moieties :
- Piperidinyl-propanamide derivatives (e.g., ) exhibit higher molecular weights and LogP values due to bulky substituents. The thiophene-containing analog in shows a pKa of 7.85, likely due to the electron-withdrawing sulfur atom.
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
The most straightforward approach involves activating propanoic acid with a coupling agent to facilitate nucleophilic attack by 2-(4-pyridinyl)ethylamine. Dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are commonly employed for this purpose . In a typical procedure, propanoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen, followed by sequential addition of DCC (1.1 equiv) and the amine (1.2 equiv). The reaction proceeds at 0–25°C for 12–24 hours, yielding the amide after aqueous workup and column chromatography. This method typically achieves 65–75% yields , though side products like dicyclohexylurea necessitate rigorous purification .
Acid Chloride Intermediate Route
Conversion of propanoic acid to propanoyl chloride prior to amidation enhances reactivity. Propanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under reflux, generating the acyl chloride in near-quantitative yield . The resultant propanoyl chloride is then reacted with 2-(4-pyridinyl)ethylamine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. For instance, a 2024 study demonstrated that using Et₃N (2.5 equiv) in tetrahydrofuran (THF) at −10°C for 2 hours produced the amide in 82% yield with >95% purity . This method’s efficiency is offset by the handling challenges of corrosive acyl chlorides.
S-(2-Pyridyl) Thioester-Mediated Amidation
A novel method leveraging S-(2-pyridyl) thioesters and palladium catalysis offers a mild alternative. As detailed in a 2023 protocol, propanoic acid is first converted to its S-(2-pyridyl) thioester using DPDTC (2,2'-dipyridyl disulfide) and triphenylphosphine (PPh₃) in chloroform . The thioester intermediate is then treated with 2-(4-pyridinyl)ethylamine in aqueous micellar conditions (2% TPGS-750-M/water) under palladium acetate (Pd(OAc)₂) catalysis. This two-phase system facilitates efficient amide bond formation at 60°C within 4 hours, achieving 89% yield with minimal byproducts . The use of TPGS-750-M, a biodegradable surfactant, enhances solubility and reduces organic solvent consumption.
N-Hydroxysuccinimide (NHS) Ester Activation
NHS-active esters provide a shelf-stable propanoic acid derivative for controlled amidation. Propanoic acid is reacted with N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in dimethylformamide (DMF), forming the NHS ester in situ . Subsequent addition of 2-(4-pyridinyl)ethylamine (1.1 equiv) at pH 7.5–8.0 (buffered with NaHCO₃) yields the amide after 6 hours at room temperature. This method is favored for its compatibility with sensitive substrates, delivering 78–85% yields without requiring anhydrous conditions .
Reductive Amination Followed by Acylation
While less direct, this two-step approach first synthesizes 2-(4-pyridinyl)ethylamine via reductive amination of 4-pyridinecarboxaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol . The resultant amine is then acylated with propanoic acid using HATU and DIPEA in DMF. Although this route introduces additional synthetic steps, it allows for modular functionalization of the pyridine ring prior to amidation. Reported yields for the final acylation step range from 70–75% .
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Direct Amidation (DCC) | DCC, CH₂Cl₂, 25°C, 12h | 65–75% | >90% | Simplicity, low cost |
| Acid Chloride Route | SOCl₂, Et₃N, THF, −10°C | 82% | >95% | High reactivity, short reaction time |
| S-(2-Pyridyl) Thioester + Pd | DPDTC, Pd(OAc)₂, TPGS-750-M/H₂O | 89% | >98% | Mild conditions, high yield |
| NHS Ester Activation | EDC/NHS, DMF, pH 8 | 78–85% | >93% | Stability, aqueous compatibility |
| Reductive Amination + Acylation | NaBH₃CN, HATU, DMF | 70–75% | >90% | Modularity for pyridine derivatives |
Q & A
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on pyridinyl proton shifts (δ 8.5–7.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (expected m/z: ~220–250 Da) using ESI or MALDI-TOF .
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can researchers design experiments to study enzyme interactions with this compound?
Q. Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes on sensor chips to measure binding kinetics (KD, kon/koff) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Molecular Docking : Use software like AutoDock to predict binding poses, focusing on hydrogen bonding between the amide group and enzyme active sites .
Data Interpretation : Compare results with pyridinyl-free analogs to isolate the pyridine moiety's role in binding .
Advanced: How do structural modifications to the pyridinyl or ethyl groups affect pharmacokinetic properties?
Q. Answer :
| Modification | Impact | Evidence |
|---|---|---|
| 4-Pyridinyl → 3-Pyridinyl | Alters steric hindrance, potentially reducing receptor affinity | |
| Ethyl → Propyl Chain | Increases lipophilicity, enhancing blood-brain barrier penetration | |
| Amide → Ester | Reduces metabolic stability due to esterase susceptibility |
Q. Methodological Insight :
- Use LogP calculations (e.g., XLogP3) to predict solubility changes.
- Validate with in vitro metabolic assays (e.g., liver microsomes) .
Advanced: How can contradictory solubility or stability data be resolved for propanamide derivatives?
Q. Answer :
- Systematic Analysis :
- pH Profiling : Test solubility across pH 2–8 to identify ionizable groups influencing stability .
- Accelerated Stability Studies : Expose compounds to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Solvent Screening : Compare DMSO, PBS, and ethanol to identify optimal storage conditions .
- Case Study : A structurally similar compound showed 30% degradation in PBS (pH 7.4) over 72 hours, attributed to amide hydrolysis. Stabilization was achieved with lyophilization .
Advanced: What strategies address low yields in synthesizing this compound derivatives?
Q. Answer :
- By-Product Mitigation :
- Use scavenger resins (e.g., polymer-bound carbodiimide) to trap unreacted acyl chloride .
- Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) to minimize dimerization .
- Catalytic Enhancements :
- Employ DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
